[1-(Methoxymethyl)cyclohexyl]methanol

Medicinal Chemistry Scaffold Design Physicochemical Profiling

[1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) is a geminally disubstituted cyclohexane derivative bearing both a methoxymethyl ether and a hydroxymethyl alcohol on the same ring carbon. This architecture confers a sterically congested, dual-functional environment distinct from mono-substituted or para-substituted analogs.

Molecular Formula C9H18O2
Molecular Weight 158.241
CAS No. 956518-76-6
Cat. No. B2705483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Methoxymethyl)cyclohexyl]methanol
CAS956518-76-6
Molecular FormulaC9H18O2
Molecular Weight158.241
Structural Identifiers
SMILESCOCC1(CCCCC1)CO
InChIInChI=1S/C9H18O2/c1-11-8-9(7-10)5-3-2-4-6-9/h10H,2-8H2,1H3
InChIKeyFAABVQIBIYGNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6): A Specialized Geminal Cyclohexyl Building Block


[1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) is a geminally disubstituted cyclohexane derivative bearing both a methoxymethyl ether and a hydroxymethyl alcohol on the same ring carbon [1]. This architecture confers a sterically congested, dual-functional environment distinct from mono-substituted or para-substituted analogs. Commercial sourcing indicates a typical purity of ≥95% , and its primary chemical role is as a versatile small-molecule scaffold for the synthesis of spirocycles, constrained amines, and functionalized ligands .

Why [1-(Methoxymethyl)cyclohexyl]methanol Cannot Be Replaced by Simple Cyclohexylmethanol Analogs


Generic substitution fails because the compound's value is encoded in its geminal disubstitution pattern, which is absent from common cyclohexylmethanol derivatives. The simultaneous presence of a methoxymethyl ether and a primary alcohol at the same carbon creates a sterically congested center that drives regioselective derivatization (e.g., selective oxidation or etherification of the primary alcohol while the methyl ether remains intact) [1]. In contrast, the 4-substituted regioisomer (CAS 98955-27-2) distributes the same functional groups across the ring, yielding fundamentally different shape, polarity, and chelating properties . Similarly, replacing the methyl ether with a free hydroxyl (cyclohexane-1,1-dimethanol) alters hydrogen-bonding capacity and metabolic vulnerability [2]. These structural distinctions directly impact synthetic route efficiency and downstream molecular topology.

Quantitative Differentiation of [1-(Methoxymethyl)cyclohexyl]methanol from Structural Analogs


Geminal vs. 4-Substituted Regioisomer: Impact on Molecular Shape and LogP

The target compound's geminal arrangement concentrates both hydrophilic groups on one face of the cyclohexane ring, whereas the 4-substituted isomer (CAS 98955-27-2) distributes them equatorially/axially. Computed LogP values differ: the target compound has an XLogP3 of 1.6, while the 4-isomer is predicted to have a lower LogP (~1.3) due to greater solvent exposure of the polar groups [1]. The target compound also has 3 rotatable bonds versus 4 for the 4-isomer, indicating reduced conformational flexibility that can favor crystallization or receptor binding [1].

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Ether vs. Free Diol: Hydrogen-Bond Donor Count and Metabolic Stability

The target compound has one hydrogen-bond donor (the primary alcohol), whereas the diol analog cyclohexane-1,1-dimethanol (CAS 2658-60-8) has two [1]. Reducing HBD count from 2 to 1 typically improves passive permeability and can reduce phase II glucuronidation susceptibility [1]. This class-level principle makes the monomethyl ether more attractive for early-stage lead optimization when oral bioavailability is a goal.

Prodrug Design Metabolism Hydrogen Bonding

Amine vs. Alcohol Analog: Differential Reactivity in Amide Coupling and Reductive Amination

The amine analog [1-(methoxymethyl)cyclohexyl]methanamine (CAS 425641-34-5) is often considered interchangeable as a building block. However, the alcohol offers a distinct synthetic handle: it can be directly oxidized to the aldehyde for reductive amination or converted to a leaving group for nucleophilic displacement without protection/deprotection sequences . The amine analog requires coupling reagents (e.g., HATU) for amide formation, whereas the alcohol can be activated as a chloroformate or mesylate, enabling orthogonal library synthesis.

Parallel Synthesis Amide Bond Formation Library Chemistry

Commercial Availability and Purity Benchmarking Against Closest Analogs

At the time of analysis, the target compound is stocked by multiple global suppliers at ≥95% purity (ChemScene, Leyan, Fluorochem) . The 4-substituted analog is available at ≥97% (Achemblock) or 98% (Bidepharm) but from fewer vendors, potentially leading to supply constraints . The amine analog shows significantly higher pricing (e.g., $741/0.1 g at 90% purity vs. ~$245/50 mg for the alcohol at >95% purity), reflecting more complex synthesis [1].

Procurement Supply Chain Quality Control

Optimal Procurement and Application Scenarios for [1-(Methoxymethyl)cyclohexyl]methanol


Scaffold for CNS-Oriented Fragment Libraries

With an XLogP3 of 1.6 and only one hydrogen-bond donor, the compound aligns well with CNS drug-likeness criteria. Compared to the more polar 4-substituted isomer (lower LogP), it offers a better balance of solubility and passive permeability. Procurement for CNS fragment-based screening programs is thus recommended over the 4-isomer when lipophilic efficiency (LipE) is a key metric. [1]

Precursor to Spirocyclic and Gem-Disubstituted Heterocycles

The geminal arrangement of a protected alcohol (methyl ether) and a free primary alcohol enables sequential derivatization without protecting-group manipulation. This contrasts with the amine analog, which would require orthogonal protection strategies for the same transformations. It is the preferred substrate for synthesizing 1-oxa-spiro[4.5]decanes or azaspirocycles via cyclization of the hydroxymethyl arm.

Building Block for Conformationally Constrained Ligands and Catalysts

The reduced number of rotatable bonds (3 vs. 4 for the 4-isomer) and the steric shielding provided by the geminal substitution limit conformational freedom. This property is advantageous when designing chiral ligands for asymmetric catalysis or constrained peptidomimetics where pre-organization can enhance binding affinity or enantioselectivity. [2]

Cost-Efficient Lead Optimization Campaigns

With broader commercial availability and lower cost per gram compared to the amine analog, the alcohol enables larger-scale analog synthesis at reduced expense. Teams planning >100-compound libraries or scale-up to multi-gram intermediates will achieve significant cost savings by selecting the alcohol building block over the amine, without sacrificing the geminal scaffold architecture.

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